Sodium (diethylcarbamoyl)methanesulfonate

Overview

Description

Scientific Research Applications

Chemical Shift Measurements in Cyclodextrin Solutions

- Sodium methanesulfonate is used as an internal reference for chemical shift determination in aqueous solutions containing cyclodextrin and anionic guests. This approach is effective for accurate chemical shift measurements (Funasaki et al., 2000).

Determination in Pharmaceuticals

- In pharmaceuticals, methanesulfonic acid, which can contain methyl methanesulfonate and ethyl methanesulfonate impurities, is analyzed using high-performance liquid chromatography. This method is crucial for ensuring the safety and purity of pharmaceutical products (Zhou et al., 2017).

Atmospheric Chemistry Studies

- Methanesulfonic acid and sodium methanesulfonate are studied for their roles in atmospheric chemistry, particularly in the context of aerosol formation and transformation through heterogeneous OH oxidation. This research is vital for understanding atmospheric processes and climate change (Kwong et al., 2018).

Impacts on Cloud Condensation

- Research on sodium methanesulfonate examines its impact on the cloud condensation nucleation activity of sea salt aerosol. This study is significant for comprehending the role of marine aerosols in cloud formation and climate modulation (Tang et al., 2019).

Photoprotective Activity Studies

- Methanesulfonic acid sodium salt (Dipyrone) is evaluated for its photoprotective activity against light-induced retinopathy, highlighting its potential therapeutic applications in ocular health (Wang et al., 2012).

Organic Synthesis Applications

- Sodium diethyl malonate reacts with alkyl methanesulfonates for chain elongation in fatty acids, demonstrating its utility in organic synthesis and the chemical industry (Spener & Mangold, 1973).

Fuel Cell Applications

- Methanesulfonic acid and sodium salts are used in chitosan-based green polymer electrolyte membranes for fuel cells, showcasing their role in enhancing eco-friendly energy technologies (Vijayalekshmi & Khastgir, 2017).

Effective Density Measurements

- Sodium methanesulfonate is utilized in the effective density measurement of nanoparticles, which is important for calibrating aerosol mass spectrometers and studying particle dynamics in the environment (Perraud et al., 2023).

Future Directions

The global production of methanesulfonic acid (MSA), a related compound, is expected to increase rapidly in the near future thanks to both the industrialization of a new sustainable synthesis process and its many applications (cleaning fluids, electrolytes for electroplating, redox-flow batteries, catalysts in organic synthesis, and as a solvent for high-molecular-weight polymers) . This could potentially impact the production and use of Sodium (diethylcarbamoyl)methanesulfonate in the future.

properties

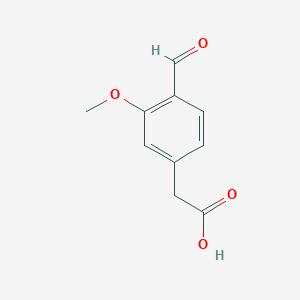

IUPAC Name |

sodium;2-(diethylamino)-2-oxoethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4S.Na/c1-3-7(4-2)6(8)5-12(9,10)11;/h3-5H2,1-2H3,(H,9,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVUHUAGUHPNFPK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12NNaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B1405707.png)

![6,8-Dichloroimidazo[1,2-a]pyrazine](/img/structure/B1405718.png)

![[1-(Morpholin-4-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B1405720.png)